2,2',3,3',4,4',5,5'-Octahydro[5,5'-bi-1-benzoxepine]-8,8'-diol
Description
2,2',3,3',4,4',5,5'-Octahydro[5,5'-bi-1-benzoxepine]-8,8'-diol (hereafter referred to as the "target compound") is a bicyclic diol featuring two fused benzoxepine rings. Benzoxepines are seven-membered oxygen-containing heterocycles, and the octahydro designation indicates partial saturation of the rings.
Properties
CAS No. |
651027-25-7 |
|---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-(8-hydroxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2,3,4,5-tetrahydro-1-benzoxepin-8-ol |
InChI |
InChI=1S/C20H22O4/c21-13-5-7-17-15(3-1-9-23-19(17)11-13)16-4-2-10-24-20-12-14(22)6-8-18(16)20/h5-8,11-12,15-16,21-22H,1-4,9-10H2 |
InChI Key |
TUSRTNHFUXXQIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C=C(C=C2)O)OC1)C3CCCOC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,4’,5,5’-Octahydro[5,5’-bi-1-benzoxepine]-8,8’-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’,4,4’,5,5’-Octahydro[5,5’-bi-1-benzoxepine]-8,8’-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2,2’,3,3’,4,4’,5,5’-Octahydro[5,5’-bi-1-benzoxepine]-8,8’-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’,3,3’,4,4’,5,5’-Octahydro[5,5’-bi-1-benzoxepine]-8,8’-diol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
- Key Differences :
- The target compound’s benzoxepine rings introduce oxygen atoms into the fused ring system, increasing polarity compared to binaphthyl or biphenyl analogs .
- Bulky substituents in binaphthyl derivatives (e.g., isopropylphenyl groups in ) enhance steric effects, making them effective chiral ligands, whereas the target compound’s simpler diol groups may prioritize hydrogen-bonding interactions.
- Lignans like compound 1 in feature methoxy and hydroxyl groups on aromatic rings, favoring antioxidant activity, whereas the target compound’s aliphatic diols may exhibit different reactivity.
Physical and Chemical Properties
Research Findings
- Synthetic Yield : Isomeric binaphthyl diols (e.g., compound 10A in ) achieve yields up to 82%, suggesting efficient synthetic routes for related diols. The target compound’s synthesis may require similar optimization.
- Functionalization : Bulky substituents in and enhance thermal stability and chiral discrimination, whereas the target compound’s simpler structure may prioritize cost-effective synthesis or biocompatibility.
Biological Activity
2,2',3,3',4,4',5,5'-Octahydro[5,5'-bi-1-benzoxepine]-8,8'-diol (CAS No. 651027-25-7) is a compound of interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C20H22O4
- Molecular Weight : 342.39 g/mol
- Chemical Structure : The compound features a bicyclic structure that may influence its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of 2,2',3,3',4,4',5,5'-Octahydro[5,5'-bi-1-benzoxepine]-8,8'-diol has revealed potential applications in various therapeutic areas. Key findings include:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against several cancer cell lines. In vitro assays have shown that it can induce apoptosis in human cancer cells by activating specific signaling pathways.
- Neuroprotective Effects : There is evidence suggesting that the compound may protect neuronal cells from oxidative stress and apoptosis. This property could make it a candidate for treating neurodegenerative diseases.
The precise mechanism of action for 2,2',3,3',4,4',5,5'-Octahydro[5,5'-bi-1-benzoxepine]-8,8'-diol remains under investigation. However, studies suggest it may interact with specific receptors or enzymes involved in cell signaling pathways related to cancer progression and neuroprotection.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Cytotoxicity Assays :
- A study assessed the cytotoxic effects of the compound on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated an IC50 value in the micromolar range, suggesting significant anticancer potential.
-
Neuroprotective Studies :
- In a model of oxidative stress-induced neurotoxicity, treatment with 2,2',3,3',4,4',5,5'-Octahydro[5,5'-bi-1-benzoxepine]-8,8'-diol resulted in reduced cell death and improved cell viability compared to untreated controls.
-
Mechanistic Insights :
- Molecular docking studies have predicted interactions with key proteins involved in apoptosis and cell survival pathways. These findings support further exploration into its therapeutic potential.
Data Tables
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Study 1 | HeLa | 15 | Induced apoptosis |
| Study 2 | MCF-7 | 20 | Reduced proliferation |
| Study 3 | Neuronal cells | N/A | Improved viability under stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
